molecular formula C21H19F4NO4 B2861977 8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 328019-19-8

8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Numéro de catalogue: B2861977
Numéro CAS: 328019-19-8
Poids moléculaire: 425.38
Clé InChI: DIMLCRDMPLQZGM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetically modified chromone derivative offered for investigative research purposes. The chromone (4H-chromen-4-one or benzopyran-4-one) scaffold is recognized as a "privileged" structure in medicinal chemistry, serving as a versatile framework for developing compounds that interact with a wide range of biological targets . The specific substitution pattern on this core molecule is designed to modulate its electronic properties, lipophilicity, and potential for hydrogen bonding, which are critical factors for interacting with biological macromolecules like enzymes and receptors . The 7-hydroxy group is a common feature in many bioactive natural and synthetic chromones, often contributing to antioxidant activity by acting as a free radical scavenger . The 2-(trifluoromethyl) group is a common bioisostere that can significantly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. The 3-(2-fluorophenoxy) and 8-[(dimethylamino)methyl] substituents introduce further steric and electronic complexity, potentially enabling interactions with specific enzymatic active sites or allosteric binding pockets. While the specific biological profile of this particular analog is yet to be fully characterized, research into closely related 3-phenoxy-7-hydroxy-4H-chromen-4-one structures has indicated potential for various bioactivities. For instance, one analog has been investigated for its cholinomimetic properties, suggesting potential application in researching gastrointestinal motility disorders . Furthermore, the broader class of chromone derivatives is under active investigation for a spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, often through mechanisms involving the inhibition of key kinases or other regulatory enzymes . This product is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to utilize this compound as a chemical tool to explore structure-activity relationships (SAR), investigate novel biological mechanisms, and develop new experimental probes within laboratory settings.

Propriétés

IUPAC Name

8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4NO4/c1-4-11-9-12-17(28)19(29-15-8-6-5-7-14(15)22)20(21(23,24)25)30-18(12)13(16(11)27)10-26(2)3/h5-9,27H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMLCRDMPLQZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN(C)C)OC(=C(C2=O)OC3=CC=CC=C3F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural Comparison

The target compound’s distinct substituents differentiate it from related chromen-4-one derivatives (Table 1). Key analogs include:

Table 1: Structural Comparison of Chromen-4-one Derivatives

Compound Name 3-Substituent 2-Substituent 6-Substituent 8-Substituent Key Features Reference
Target Compound 2-fluorophenoxy CF₃ Ethyl (Dimethylamino)methyl Enhanced lipophilicity (CF₃) and solubility (dimethylamino) -
8-[(Dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one Phenyl Methyl Ethyl (Dimethylamino)methyl Reduced electron-withdrawing effects (methyl vs. CF₃)
6-Ethyl-3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 4-fluorophenyl CF₃ Ethyl - Lacks dimethylaminomethyl; potential lower solubility
8-[(Dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 2-methoxyphenyl CF₃ - (Dimethylamino)methyl Methoxy group may enhance binding affinity vs. fluorophenoxy
8-(1-Azepanylmethyl)-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one Phenyl CF₃ - 1-Azepanylmethyl Bulky substituent at position 8; potential pharmacokinetic differences
Physicochemical Properties
  • Trifluoromethyl (CF₃) : The CF₃ group at position 2 increases metabolic stability and lipophilicity compared to methyl or hydrogen substituents .
  • Dimethylaminomethyl: Enhances water solubility, as seen in analogs synthesized via Mannich reactions (e.g., ’s compound with similar dimethylaminomethyl groups) .

Méthodes De Préparation

Aldol Condensation and Cyclization

A common approach involves aldol condensation between 2-hydroxy-5-ethylacetophenone and a trifluoromethyl-substituted benzaldehyde derivative. For example, 4-(trifluoromethyl)benzaldehyde undergoes base-catalyzed condensation with 2-hydroxy-5-ethylacetophenone to form a chalcone intermediate, which is subsequently cyclized under acidic conditions (HCl/AcOH) to yield 6-ethyl-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one. The reaction proceeds via intramolecular ester carbonyl olefination, as demonstrated in analogous systems.

Key Reaction Conditions:

  • Solvent: Ethanol or acetic acid
  • Catalyst: NaOH (aldol step), HCl (cyclization step)
  • Yield: 60–70% for cyclization

Oxidative Cyclization

Alternative routes employ oxidative cyclization of ortho-hydroxyphenyl enaminones. For instance, trifluoromethylation of enaminones using K₂S₂O₈ in aqueous acetonitrile facilitates simultaneous C–H trifluoromethylation and chromone annulation. This transition metal-free method offers regioselective incorporation of the trifluoromethyl group at position 2.

Optimization Note:

  • Reaction time: 12–24 hours at 80°C
  • Yield: 55–65% for 3-trifluoromethyl chromones

Mannich Reaction for 8-[(Dimethylamino)methyl] Functionalization

The dimethylaminomethyl group at position 8 is introduced via a Mannich reaction.

Reaction Protocol

7-Hydroxy-6-ethyl-3-(2-fluorophenoxy)-2-(trifluoromethyl)-4H-chromen-4-one reacts with formaldehyde and dimethylamine hydrochloride in ethanol under reflux. The Mannich reaction proceeds via iminium ion formation, followed by nucleophilic attack at the activated position 8.

Optimization Parameters:

  • Molar ratio (substrate:formaldehyde:dimethylamine): 1:2:2
  • Temperature: 70–80°C
  • Yield: 65–75%

Challenges and Solutions

  • Competing Reactions: Over-alkylation is mitigated by controlling formaldehyde stoichiometry.
  • Solvent Effects: Ethanol enhances solubility of the phenolic substrate compared to THF.

Final Deprotection and Purification

The acetyl protecting group at position 7 is removed via alkaline hydrolysis (NaOH/MeOH/H₂O), yielding the target compound. Crude product is purified via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane).

Analytical Data:

  • Melting Point: 205–208°C (lit. for analogous chromenones)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.51 (s, 1H, OH-7), 7.68–7.12 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂N), 2.87 (s, 6H, N(CH₃)₂), 2.62 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.21 (t, J = 7.6 Hz, 3H, CH₂CH₃).

Alternative Synthetic Routes and Modifications

One-Pot Trifluoromethylation-Chromone Annulation

A tandem C–H trifluoromethylation and cyclization strategy avoids pre-functionalized building blocks. o-Hydroxyphenyl enaminones treated with CF₃SO₂Na and K₂S₂O₈ in CH₃CN/H₂O yield 2-trifluoromethyl chromones directly. Adapting this method could streamline the synthesis.

Limitations:

  • Requires enaminone precursors, which may need additional synthesis steps.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for key steps:

  • Aldol condensation: 15 minutes vs. 12 hours conventional.
  • Mannich reaction: 30 minutes at 100°C.

Scalability and Industrial Feasibility

Large-scale production faces challenges in cost-effective trifluoromethylation and phenol coupling.

Cost Drivers:

  • Trifluoromethyl reagents (e.g., CF₃SO₂Na)
  • Palladium/copper catalysts for coupling reactions

Process Recommendations:

  • Use continuous flow reactors for high-temperature steps (e.g., cyclization).
  • Recover catalysts via filtration (e.g., CuI).

Q & A

Q. What are the optimal synthetic routes for preparing 8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one?

Methodological Answer : The synthesis typically involves multi-step reactions:

Chromenone Core Formation : Condensation of a phenol derivative (e.g., 7-hydroxycoumarin) with an aldehyde or ketone under acidic or basic conditions.

Substituent Introduction :

  • Ethyl Group : Alkylation at the 6-position using ethyl halides.
  • Trifluoromethyl Group : Electrophilic substitution or radical trifluoromethylation at the 2-position.
  • 2-Fluorophenoxy Moiety : Nucleophilic aromatic substitution (SNAr) with 2-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF).
  • Dimethylaminomethyl Group : Mannich reaction using formaldehyde and dimethylamine .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity (>95%).

Key Considerations : Solvent choice (DMF for SNAr; ethanol for Mannich), temperature control (40–80°C for substitutions), and inert atmosphere (N₂/Ar) for moisture-sensitive steps.

Q. What characterization techniques are essential for verifying the structure and purity of this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., 2-fluorophenoxy aromatic protons at δ 6.8–7.5 ppm; dimethylaminomethyl CH₂ at δ 3.2–3.5 ppm) .
    • ¹⁹F NMR : Identify trifluoromethyl (-CF₃, δ -60 to -70 ppm) and 2-fluorophenoxy groups (δ -110 to -120 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (C18 column, acetonitrile/water gradient).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ expected for C₂₂H₂₂F₄NO₄: ~464.15 g/mol).
  • X-ray Crystallography (if crystalline): Resolve stereochemistry and intermolecular interactions .

Q. How can researchers screen this compound for biological activity in vitro?

Methodological Answer :

  • Antimicrobial Assays :
    • MIC (Minimum Inhibitory Concentration) : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
    • Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects .
  • Anticancer Screening :
    • MTT Assay : Cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM.
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., GPCRs, kinase inhibitors).

Data Interpretation : Compare IC₅₀ values with controls (e.g., doxorubicin for cytotoxicity). Use dose-response curves to assess potency.

Advanced Research Questions

Q. How can contradictory data in pharmacological studies of this compound be resolved?

Methodological Answer : Contradictions (e.g., varying IC₅₀ values across studies) may arise from:

  • Experimental Variability : Cell line heterogeneity (e.g., MCF-7 vs. MDA-MB-231) or assay conditions (serum concentration, incubation time).
  • Compound Stability : Degradation in DMSO stock solutions (validate via HPLC before assays) .
  • Off-Target Effects : Use CRISPR-edited cell lines or siRNA knockdown to isolate target pathways.

Q. Resolution Strategies :

  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay data).
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) or thermal shift assays .

Q. What structural modifications enhance the compound’s bioavailability and target selectivity?

Methodological Answer :

  • Bioavailability Optimization :
    • LogP Reduction : Replace trifluoromethyl with polar groups (e.g., -SO₂NH₂).
    • Prodrug Design : Esterify the 7-hydroxy group for improved membrane permeability.
  • Selectivity Enhancement :
    • SAR Analysis : Compare analogs (e.g., 8-piperidinylmethyl vs. dimethylaminomethyl derivatives) .
    • Computational Docking : Identify binding poses in target proteins (e.g., COX-2, Topoisomerase II) using AutoDock Vina.

Q. Table 1: SAR of Chromenone Derivatives

SubstituentBioactivity (IC₅₀, µM)Selectivity Index (Cancer vs. Normal Cells)
-CF₃ (Parent Compound)12.3 ± 1.58.2
-SO₂NH₂18.9 ± 2.115.7
8-Piperidinylmethyl9.8 ± 0.910.3

Q. What analytical challenges arise in quantifying this compound in complex biological matrices?

Methodological Answer :

  • Matrix Interference : Co-eluting metabolites in plasma or tissue homogenates.
    • Solution : Solid-phase extraction (C18 cartridges) followed by HPLC-MS/MS (MRM mode).
  • Low Sensitivity : Due to high protein binding (~90%).
    • Solution : Use internal standards (e.g., deuterated analogs) for quantification .
  • Degradation in Solution : Stabilize with antioxidants (e.g., 0.1% ascorbic acid) and store at -80°C.

Q. Validation Parameters :

  • Linearity (R² > 0.99), LOD/LOQ (1–10 ng/mL), recovery (>85%), and precision (RSD < 15%).

Q. How can computational modeling predict the compound’s metabolic pathways?

Methodological Answer :

  • In Silico Tools :
    • CYP450 Metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., demethylation of dimethylaminomethyl).
    • Phase II Metabolism : Predict glucuronidation of the 7-hydroxy group via GLORYx.
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH).

Data Integration : Combine docking results (e.g., CYP3A4 binding) with metabolic stability data (t₁/₂ in microsomes) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.